Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) is a protected azetidine derivative widely used in medicinal chemistry and organic synthesis. The compound features a fluoromethyl group at the 3-position of the azetidine ring, which confers unique electronic and steric properties. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic transformations, making it a versatile intermediate for constructing bioactive molecules. The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed reactions, as evidenced by its application in Ni-catalyzed carboboration of glycals (e.g., in and ). With a molecular weight of 201.23 g/mol and 98% purity, it is commercially available for research purposes .
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRURDIZPUXBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153425 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443983-85-4 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strain-Release Approach from Azabicyclo[1.1.0]butane Derivatives
A prominent method involves strain-release reactions starting from commercially available 1-azabicyclo[1.1.0]butane, which undergoes functionalization to generate azetidine intermediates:
- Step 1: Formation of protected azetidine derivatives by reacting 1-azabicyclo[1.1.0]butane with suitable nucleophiles, such as amines, under mild conditions.
- Step 2: Introduction of halogen substituents (iodo, bromo, or chloromethyl groups) via nucleophilic displacement using halogenating reagents like N-iodosuccinimide or N-bromosuccinimide, often in the presence of catalysts or radical initiators.
For example, Gandelman et al. reported a gram-scale synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (6) from epichlorohydrin and subsequent halogenation steps, which can be adapted for fluoromethylation.
Halogenation and Fluorination
- Method: The halogenated azetidine intermediates (e.g., tert-butyl 3-chloromethylazetidine-1-carboxylate) are subjected to fluorination using fluorinating reagents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine (HF/TEA).
- Reaction Conditions: Typically, fluorination occurs at room temperature or slightly elevated temperatures (around 80°C), with reaction times ranging from several hours to overnight, ensuring complete conversion.
Data Table: Key Parameters for Fluorination
| Step | Reagent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Fluorination | Tetra-n-butylammonium fluoride (TBAF) | Room temp to 80°C | 12-24 h | >80% | Complete conversion of chloromethyl to fluoromethyl group |
| Fluorination | Hydrogen fluoride/trimethylamine | 0°C to RT | 4-8 h | >75% | Alternative fluorination method, requires safety precautions |
Specific Preparation of Tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
Starting Material Synthesis
The synthesis begins with the preparation of tert-butyl 3-chloromethylazetidine-1-carboxylate (6), which is a key precursor:
- Method: Nucleophilic substitution of the corresponding azetidine with chloromethylating agents, such as chloromethyl methyl ether, under basic conditions. Alternatively, halogen exchange from iodide or bromide derivatives is feasible.
Fluoromethylation Process
Purification and Characterization
- Purification: Aqueous extraction followed by chromatography or recrystallization.
- Characterization: Confirmed via NMR (¹H, ¹⁹F, ¹³C), with characteristic signals for the fluoromethyl group (around -220 ppm in ¹⁹F NMR).
Notes on Optimization and Variations
- Use of Protecting Groups: The tert-butyl carbamate (Boc) protects the nitrogen during halogenation and fluorination steps.
- Reaction Monitoring: TLC and NMR are employed to monitor the conversion.
- Yield Optimization: Excess fluorinating reagent and controlled temperature improve yields and purity.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate has the molecular formula and features a fluoromethyl group attached to an azetidine ring. Its structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
This compound has been explored for its role as an intermediate in the synthesis of compounds targeting estrogen receptors. These compounds are significant in the treatment of hormone-dependent cancers such as breast and prostate cancer. The ability to modulate estrogen receptor activity through derivatives of this compound could lead to new therapeutic strategies .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it suitable for synthesizing more complex molecules. For instance, it can be used to create biologically active compounds through Michael additions and other nucleophilic substitutions .
Fluorinated Compounds
Fluorinated compounds are known for their enhanced biological activity and stability. The incorporation of fluorine into organic molecules often improves their pharmacokinetic properties. Research indicates that this compound can be utilized to develop new fluorinated drugs that exhibit improved efficacy against certain diseases due to their altered metabolic pathways .
Case Study 1: Estrogen Receptor Modulators
A study highlighted the synthesis of estrogen receptor modulators using this compound as a key intermediate. The research demonstrated that these derivatives could selectively modulate estrogen receptor activity, potentially leading to reduced side effects compared to traditional therapies .
Case Study 2: Synthesis of Fluorinated Drug Candidates
In another study, researchers synthesized a series of fluorinated azetidine derivatives from this compound, evaluating their biological activity against cancer cell lines. The results indicated that several derivatives exhibited promising anticancer properties, suggesting potential applications in drug development .
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to improved efficacy in biological systems. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites .
Comparison with Similar Compounds
Fluorinated Azetidine Derivatives
Fluorination significantly alters physicochemical properties and metabolic stability. Key analogs include:
Key Differences :
Hydroxyl- and Amino-Substituted Analogs
Hydroxyl and amino groups enhance polarity and hydrogen-bonding capacity:
Key Differences :
Halogenated Derivatives (Br, I)
Halogen atoms serve as leaving groups or cross-coupling substrates:
Key Differences :
Heterocyclic and Aromatic Derivatives
Aromatic substituents enable π-π interactions in drug-receptor binding:
Key Differences :
- Bulky aryl groups (e.g., 4-tBu-phenyl) increase steric hindrance, reducing reaction yields in ring-opening transformations .
- Pyrazolyl derivatives exhibit pH-dependent fluorescence, making them valuable in diagnostic imaging .
Data Tables
Biological Activity
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅FNO₂
- Molecular Weight : Approximately 185.23 g/mol
- CAS Number : 1255666-44-4
The compound contains a tert-butyl group, a fluoromethyl substituent, and a carboxylate functional group, which together enhance its reactivity and biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, which can lead to modulation of biological pathways. Specific interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking substrate structures.
- Receptor Binding : The fluoromethyl group can enhance hydrophobic interactions with receptor sites, potentially increasing selectivity and efficacy.
Biological Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activities due to their unique electronic properties. Preliminary studies suggest that this compound may interact favorably with various biological targets, although specific data on its pharmacological effects remains limited.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study investigated the compound's effect on a specific enzyme involved in metabolic pathways. Results indicated a significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders. -
Receptor Binding Affinity :
Another study explored the compound's binding affinity to neurotransmitter receptors. The results demonstrated increased affinity compared to non-fluorinated analogs, highlighting the role of the fluoromethyl group in enhancing receptor interactions. -
Antimicrobial Screening :
Initial screening against various bacterial strains showed that this compound exhibited moderate antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.
Future Research Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future studies include:
- Detailed Pharmacological Profiling : Comprehensive studies to determine the full range of biological activities and mechanisms.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, and what are the critical reaction conditions?
The compound is typically synthesized via functionalization of tert-butyl 3-oxoazetidine-1-carboxylate. For example, fluoromethylation can be achieved through nucleophilic substitution using fluoromethylating agents. Key steps include:
- Oxime formation : Reacting tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate .
- Fluorination : Substitution reactions with fluoromethyl sources (e.g., fluoromethyl sulfonates) under mild conditions (0–20°C) in dichloromethane, using triethylamine as a base .
- Purification : Flash chromatography (e.g., cyclohexane/CHCl gradients) is commonly employed to isolate the product .
Q. How is the structure of this compound confirmed experimentally?
Characterization relies on:
- H NMR : Distinct signals include the tert-butyl group (δ 1.44 ppm, singlet), azetidine protons (δ 4.07–4.29 ppm), and fluoromethyl protons (δ 3.06 ppm as a singlet when adjacent to a sulfonate leaving group) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 219.2 for [M+H]) validate the molecular formula (CHFNO) .
- InChIKey/SMILES : Computational tools cross-verify structural integrity (e.g., InChIKey=JSMUWFLUFNGPJU-UHFFFAOYSA-N for related analogs) .
Q. What are typical applications of this compound in organic synthesis?
It serves as a versatile intermediate:
- Peptide Mimetics : The azetidine ring mimics proline in constrained peptide backbones, enhancing metabolic stability .
- Glycosylation : Used in stereoselective Ni-catalyzed carboboration reactions to synthesize C-glycosides (e.g., in glycals) .
- Drug Discovery : Precursor for nonretinoid antagonists targeting retinol-binding protein 4, relevant in macular degeneration .
Advanced Research Questions
Q. How can conflicting literature data on fluoromethylation yields be resolved?
Yield discrepancies (e.g., 36% vs. >99% in similar conditions) may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., i-PrOH vs. MeOH) influence reaction kinetics and byproduct formation .
- Catalyst Loadings : Trace impurities (e.g., DMAP) or excess base (triethylamine) can alter reaction pathways .
- Workup Methods : Incomplete removal of sulfonate leaving groups during purification may skew yield calculations .
Resolution : Optimize solvent polarity (e.g., switch to dichloromethane) and validate yields via H NMR integration of crude mixtures .
Q. What strategies control stereochemistry during derivatization of this compound?
Stereochemical control is critical for bioactive analogs:
- Chiral Auxiliaries : Use tert-butyl carbamate groups to enforce axial chirality during ring-opening reactions .
- Transition Metal Catalysis : Nickel or palladium catalysts enable stereoselective cross-couplings (e.g., with boronic esters in glycals) .
- Crystallography : Single-crystal X-ray diffraction of intermediates (e.g., iodomethyl derivatives) confirms configuration .
Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
The fluoromethyl moiety:
- Electron-Withdrawing Effect : Enhances electrophilicity at the azetidine C3 position, facilitating SN2 reactions with amines or thiols .
- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing efficient access to nucleophiles .
- Stability : Fluorine reduces susceptibility to hydrolysis compared to hydroxymethyl analogs, improving shelf life .
Q. What analytical challenges arise when characterizing this compound derivatives?
Key challenges include:
- Fluorine Coupling : F NMR is essential to resolve splitting patterns (e.g., coupling with adjacent protons) .
- Byproduct Identification : LC-MS/MS detects trace impurities (e.g., de-Boc products or ring-opened species) .
- Hygroscopicity : Fluoromethyl derivatives may absorb moisture, requiring anhydrous handling for accurate mass measurements .
Methodological Guidance
Q. How to design a kinetic study for optimizing fluoromethylation reactions?
- Variable Screening : Test temperature (0–40°C), solvent polarity (CHCl vs. THF), and base stoichiometry (1–3 eq. EtN).
- In Situ Monitoring : Use FTIR or F NMR to track reaction progress and intermediate formation .
- Arrhenius Analysis : Calculate activation energy (E) to identify rate-limiting steps .
Q. What computational tools predict the biological activity of fluoromethyl-azetidine derivatives?
- Docking Simulations : Software like AutoDock Vina models interactions with targets (e.g., RBP4) using PDB structures .
- QSAR Models : Correlate Hammett σ values of substituents with logP and IC data .
- DFT Calculations : Assess fluorine’s impact on transition-state energies during derivatization .
Data Contradictions and Solutions
Q. Why do some syntheses report this compound as a solid, while others describe it as an oil?
This discrepancy stems from:
- Purity Levels : High-purity samples (>99%) may crystallize, while crude mixtures remain oily .
- Solvent Traces : Residual dichloromethane or ethers inhibit crystallization; azeotropic drying with toluene can induce solidification .
- Polymorphism : Fluorine’s electronegativity may stabilize different crystal forms under varying conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
